

Unlocking Potential: 4-Amino-3-methoxy-N-methylbenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-amino-3-methoxy-N-methylbenzamide

Cat. No.: B1290252

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Amino-3-methoxy-N-methylbenzamide** has emerged as a valuable and versatile building block in the synthesis of novel therapeutic agents. While direct biological activity data for this compound remains limited in publicly accessible research, its utility as a key intermediate is well-documented in recent patent literature. This technical guide provides an in-depth overview of its known applications, synthesis, and the potential therapeutic avenues it unlocks, with a focus on providing actionable information for researchers in the field.

Chemical Properties and Synthesis

4-Amino-3-methoxy-N-methylbenzamide is a substituted benzamide with the chemical formula $C_9H_{12}N_2O_2$ and a molecular weight of 180.20 g/mol. Its structure, featuring amino, methoxy, and N-methylbenzamide moieties, provides multiple reactive sites for further chemical modifications, making it an attractive starting material for combinatorial chemistry and targeted synthesis.

Synthesis Protocol

A common synthetic route to **4-amino-3-methoxy-N-methylbenzamide** involves the reduction of its nitro precursor, 3-methoxy-N-methyl-4-nitrobenzamide. A representative experimental protocol is described in patent literature[1].

Table 1: Synthesis of **4-amino-3-methoxy-N-methylbenzamide**

Step	Reagents and Conditions	Description
1. Reduction	3-methoxy-N-methyl-4-nitrobenzamide, Palladium on Carbon (Pd/C), Tetrahydrofuran (THF), Hydrogen atmosphere	The nitro group of the starting material is reduced to an amino group using a palladium catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature.
2. Work-up	Filtration, Washing with Dichloromethane (DCM)	The reaction mixture is filtered to remove the catalyst. The filter cake is washed with a suitable solvent like DCM to ensure complete recovery of the product.
3. Isolation	Concentration under reduced pressure	The solvent is removed from the filtrate under reduced pressure to yield the final product, 4-amino-3-methoxy-N-methylbenzamide.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2024086809A1 - Methods for treating cancer - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Unlocking Potential: 4-Amino-3-methoxy-N-methylbenzamide in Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290252#potential-research-applications-of-4-amino-3-methoxy-n-methylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com